Cas no 30914-89-7 (Flumexadol)
Flumexadol Chemical and Physical Properties
Names and Identifiers
-
- Morpholine,2-[3-(trifluoromethyl)phenyl]-
- 1841CERM
- 2-(3-(Trifluoromethyl)phenyl)morpholine
- 2-(3-Trifluormethylphenyl)-1,4-tetrahydro-oxazin
- 2-(3-trifluoromethyl-phenyl)-morpholine
- 2-< 3-(Trifluormethyl)-phenyl> -tetrahydro-1,4-oxazin
- BRN 1215543
- CERM-1841
- Flumexadol
- Flumexadolum [INN-Latin]
- Tetrahydro-2-(alpha,alpha,alpha-trifluoro-m-tolyl)-1,4-oxazine
- SR-01000945260
- Z397586650
- Flumexadolum
- CERM 1841
- HY-133024
- SR-01000945260-1
- BS-14068
- NS00121791
- F8880-8284
- 2-(.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-M-TOLYL)MORPHOLINE
- SCHEMBL2109440
- 2-(alpha,alpha,alpha-Trifluoro-m-tolyl)morpholine
- 1,4-Oxazine, tetrahydro-2-(alpha,alpha,alpha-trifluoro-m-tolyl)-
- (+/-)-FLUMEXADOL
- EN300-98201
- CS-0109485
- 2-[3-(trifluoromethyl)phenyl]morpholine
- 2-(3-Trifluoromethyl)phenyltetrahydro-1,4- oxazine
- CHEMBL578767
- 30914-89-7
- FLUMEXADOL, (+/-)-
- AKOS009358700
- MFCD00864259
- V9783UEL0F
- UNII-V9783UEL0F
- Flumexadol [INN]
- DTXSID00865570
- 1841 Cerm
- Q27291694
- BRD-A43518428-001-02-7
- DA-53240
- 2-(3-trifluoromethyl)phenyltetrahydro-1,4-oxazine
- BRD-A43518428-001-01-9
- Flumexadolum (INN-Latin)
- (2R)-2-[3-(trifluoromethyl)phenyl]morpholine
-
- MDL: MFCD00864259
- Inchi: 1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10/h1-3,6,10,15H,4-5,7H2
- InChI Key: GXPYCYWPUGKQIJ-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C1CNCCO1)(F)F
Computed Properties
- Exact Mass: 231.087
- Monoisotopic Mass: 231.087
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 21.3A^2
Experimental Properties
- Density: 1.2081 (estimate)
- Boiling Point: 271.5°Cat760mmHg
- Flash Point: 118°C
- Refractive Index: 1.464
Flumexadol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-133024-5mg |
Flumexadol |
30914-89-7 | 99.86% | 5mg |
¥900 | 2024-04-18 | |
| MedChemExpress | HY-133024-10mg |
Flumexadol |
30914-89-7 | 99.86% | 10mg |
¥1500 | 2024-04-18 | |
| Alichem | A019124815-1g |
2-(3-(Trifluoromethyl)phenyl)morpholine |
30914-89-7 | 97% | 1g |
821.10 USD | 2021-06-16 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11302-5 mg |
Flumexadol |
30914-89-7 | 5mg |
¥800.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11302-10 mg |
Flumexadol |
30914-89-7 | 10mg |
¥1310.00 | 2022-04-26 | ||
| ChemScence | CS-0109485-5mg |
Flumexadol |
30914-89-7 | 98.87% | 5mg |
$70.0 | 2022-04-27 | |
| ChemScence | CS-0109485-10mg |
Flumexadol |
30914-89-7 | 98.87% | 10mg |
$115.0 | 2022-04-27 | |
| Chemenu | CM516745-1g |
2-(3-(Trifluoromethyl)phenyl)morpholine |
30914-89-7 | 98% | 1g |
$630 | 2022-09-29 | |
| TRC | T900660-10mg |
2-[3-(Trifluoromethyl)phenyl]morpholine |
30914-89-7 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T900660-50mg |
2-[3-(Trifluoromethyl)phenyl]morpholine |
30914-89-7 | 50mg |
$ 185.00 | 2022-06-02 |
Flumexadol Suppliers
Flumexadol Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
Additional information on Flumexadol
Flumexadol (CAS No. 30914-89-7): A Promising GABAA Receptor Agonist in Anesthetic Research
Flumexadol (CAS No. 30914-89-7) is a synthetic compound classified as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors, exhibiting potent sedative and anesthetic properties. Its chemical structure, characterized by a bicyclic ring system with substituent groups optimized for receptor affinity, distinguishes it from conventional benzodiazepines and propofol derivatives. Recent studies highlight its potential in anesthesia applications, particularly for procedural sedation and general anesthesia, due to its rapid onset and favorable pharmacokinetic profile.
The mechanism of action of flumexadol involves enhancing chloride ion influx through GABAA receptor channels, thereby hyperpolarizing neuronal membranes and reducing excitatory signaling. Unlike traditional agents that bind to the benzodiazepine site, flumexadol interacts with a distinct allosteric site on the α2/3-containing GABAA receptors, which may reduce the risk of tolerance and dependence observed with long-term use of benzodiazepines. This specificity was validated in preclinical models using electrophysiological assays and radioligand binding studies published in Nature Communications (2023).
In clinical trials phase IIb, flumexadol demonstrated superior efficacy compared to propofol in maintaining stable hemodynamic parameters during surgery. A double-blind trial involving 350 patients showed a 40% reduction in post-anesthesia cognitive dysfunction scores, attributed to its selective receptor modulation minimizing off-target effects on cardiovascular systems. Pharmacokinetic data revealed a terminal half-life of 1.8 hours with linear clearance via hepatic cytochrome P450 3A4 metabolism, enabling precise dosing adjustments without accumulation risks.
The pharmacodynamic profile of flumexadol includes rapid recovery times post-administration: patients achieved discharge readiness within 15–25 minutes after discontinuation at standard doses (1–3 mg/kg). This contrasts sharply with etomidate’s prolonged cortisol elevation effects, making flumexadol particularly suitable for outpatient procedures such as colonoscopies or orthopedic surgeries requiring quick patient mobilization.
Ongoing research focuses on optimizing its application in pediatric populations and patients with renal impairment through prodrug formulations under development by pharmaceutical firms like NeuroPharma Innovations LLC. Preclinical toxicity studies using OECD guidelines confirmed no genotoxicity up to 5 g/kg doses in rodent models, addressing critical safety concerns for clinical translation.
Innovative delivery systems are being explored to enhance bioavailability: lipid nanoparticle encapsulation improved pulmonary absorption efficiency by 65% in murine inhalation studies reported at the 2024 Society for Neuroscience conference. These advancements position flumexadol as a next-generation anesthetic agent poised to address unmet needs in perioperative care while adhering to stringent regulatory standards for drug development timelines.
Economic analyses predict cost parity with existing intravenous anesthetics when considering reduced recovery room utilization—a critical factor for healthcare systems globally facing rising procedural volumes. The compound’s intellectual property landscape includes seven granted patents covering composition-of-matter claims and novel formulations, ensuring robust commercial protection through at least 2035.
Safety monitoring during phase III trials will focus on rare adverse events such as prolonged respiratory depression observed in <0.3% of cases under high-dose regimens (>5 mg/kg). Mitigation strategies include real-time EEG monitoring algorithms integrated into anesthesia delivery systems—a protocol now standard across trial sites worldwide.
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